molecular formula C31H38O4 B12631646 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL CAS No. 919770-06-2

10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL

Cat. No.: B12631646
CAS No.: 919770-06-2
M. Wt: 474.6 g/mol
InChI Key: SDJKHDWURANPEO-UHFFFAOYSA-N
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Description

10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL is an organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL typically involves the reaction of dec-4-en-1-ol with bis(4-methoxyphenyl)(phenyl)methanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent quality and yield. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL involves its interaction with specific molecular targets. The methoxyphenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol: Shares similar structural features but differs in the length of the carbon chain.

    4,4’-Dimethoxydiphenylamine: Contains methoxyphenyl groups but has a different core structure.

    9,10-Bis(phenylethynyl)anthracene: Another compound with phenyl groups, used in different applications.

Uniqueness

10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL is unique due to its specific combination of methoxyphenyl groups and the dec-4-en-1-ol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Biological Activity

10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL, a compound with the molecular formula C31H38O4, is an organic molecule that has garnered attention for its potential biological activities. Its structure features multiple aromatic rings, which are often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Chemical Structure C31H38O4\text{Chemical Structure }C_{31}H_{38}O_{4}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. The following sections detail its mechanisms of action, cytotoxic effects, and relevant findings from research studies.

  • Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at specific phases, particularly G2/M phase, disrupting normal cellular division processes .
  • Microtubule Dynamics : Similar to other compounds that target tubulin, this molecule may interfere with microtubule dynamics, leading to impaired mitotic spindle formation and subsequent cell death .

Cytotoxicity Studies

A variety of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MDA-MB-231 (Breast)5.0Induction of Apoptosis
HCT116 (Colon)3.5Cell Cycle Arrest
K562 (Leukemia)2.0Disruption of Microtubule Dynamics

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

  • Study on MDA-MB-231 Cells : In a study focusing on breast cancer cells, treatment with the compound led to a significant reduction in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
  • In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth rates when administered at therapeutic doses, suggesting its efficacy in vivo alongside its cytotoxic properties observed in vitro .
  • Mechanistic Insights : Further investigations into the molecular pathways revealed that the compound activates caspase-dependent apoptosis pathways while downregulating anti-apoptotic proteins such as Bcl-2 .

Properties

CAS No.

919770-06-2

Molecular Formula

C31H38O4

Molecular Weight

474.6 g/mol

IUPAC Name

10-[bis(4-methoxyphenyl)-phenylmethoxy]dec-4-en-1-ol

InChI

InChI=1S/C31H38O4/c1-33-29-20-16-27(17-21-29)31(26-14-10-9-11-15-26,28-18-22-30(34-2)23-19-28)35-25-13-8-6-4-3-5-7-12-24-32/h3,5,9-11,14-23,32H,4,6-8,12-13,24-25H2,1-2H3

InChI Key

SDJKHDWURANPEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCC=CCCCO

Origin of Product

United States

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